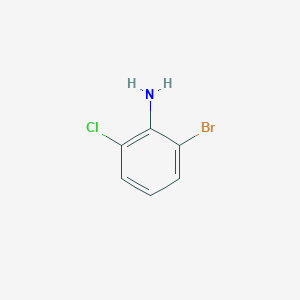

2-Bromo-6-chloroaniline

Description

Significance of Halogenated Anilines in Organic Synthesis and Materials Science

Halogenated aromatic compounds are fundamental building blocks in numerous areas of organic chemistry. Their significance stems from their utility in a wide array of synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org Aryl halides, including halogenated anilines, are crucial precursors for the synthesis of complex molecules with applications ranging from pharmaceuticals and agrochemicals to advanced materials. researchgate.netekb.eg

In materials science, these compounds are incorporated into polymers to create materials with tailored properties, such as enhanced thermal stability, conductivity, or specific optical characteristics. researchgate.net They are also used in the production of dyes and pigments. rsc.org The presence of halogen atoms can influence the final properties of these materials, making halogenated anilines valuable monomers in the development of new functional polymers and organic electronic materials. researchgate.netresearchgate.net Furthermore, the aniline (B41778) scaffold itself is a key component in many biologically active compounds, and halogenation is a common strategy used to modulate the metabolic stability and binding affinity of drug candidates. researchgate.netvulcanchem.com

Overview of 2-Bromo-6-chloroaniline within the Context of Dihaloanilines

Within the diverse family of halogenated anilines, dihaloanilines are of particular interest due to the distinct reactivity patterns conferred by the two halogen substituents. This compound (CAS No: 59772-49-5) is a dihalogenated aniline featuring both a bromine and a chlorine atom at the ortho-positions relative to the amino group. pharmaffiliates.com This specific substitution pattern creates a sterically hindered and electronically distinct aromatic system.

The synthesis of asymmetrically substituted 2,6-dihaloanilines like this compound can be challenging. Reports in the literature describe multi-step sequences that can be difficult to reproduce or require tedious purification, highlighting the difficulty in achieving selective halogenation at specific positions on the aniline ring. acs.org For instance, one approach involves a lithiation/carboxylation sequence followed by a Schmidt reaction on a dihalobenzene precursor to yield the desired 2,6-dihaloaniline. acs.org Another method starts from N-(2-bromophenyl) benzohydroxamic acid, but this has also been reported as difficult to reproduce. acs.org

Despite synthetic challenges, this compound serves as a valuable intermediate. It is used as a precursor in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. pharmaffiliates.com Its utility is demonstrated in its application as a building block for creating molecules with potential biological activities. For example, it can be used in palladium-catalyzed cross-coupling reactions to introduce the 2-bromo-6-chlorophenyl moiety into larger molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59772-49-5 | pharmaffiliates.combldpharm.com |

| Molecular Formula | C₆H₅BrClN | bldpharm.com |

| Molecular Weight | 206.47 g/mol | bldpharm.com |

| Appearance | Off-White Solid | pharmaffiliates.com |

| SMILES | NC1=C(Cl)C=CC=C1Br | bldpharm.com |

Research Gaps and Future Directions in this compound Studies

The study and application of this compound, while significant, present several areas ripe for further investigation. The existing challenges in its preparation point to a clear research gap.

Synthetic Methodology: There is a pressing need for the development of more efficient, scalable, and cost-effective synthetic routes to produce mixed 2,6-dihaloanilines like this compound. acs.org Current methods are often multi-step and low-yielding. acs.org Future research could focus on novel catalytic systems or one-pot procedures that offer improved regioselectivity and yield, making this and similar compounds more accessible for broader applications.

Functionalization and Catalysis: A significant future direction lies in exploring the selective functionalization of this compound. The differential reactivity of the C-Br versus the C-Cl bond could be exploited in sequential cross-coupling reactions to build complex molecular architectures. Research into novel palladium-catalyzed or other transition-metal-catalyzed reactions that can selectively activate one halogen over the other is a key area for development. Furthermore, computational studies could be employed to better predict the reactivity of its C-H and C-halogen bonds, guiding the design of new synthetic transformations. vulcanchem.com

Materials Science Applications: While halogenated anilines are known precursors to polymers, the specific use of this compound in advanced materials is an underexplored field. researchgate.net Future studies could investigate its incorporation into novel polymers, exploring how its unique substitution pattern influences properties like conductivity, thermal stability, and photophysics. This could lead to the development of new functional materials for applications in electronics or as sensors. researchgate.netvulcanchem.com

Medicinal Chemistry: The role of this compound as a scaffold in medicinal chemistry warrants deeper investigation. Structure-activity relationship (SAR) studies on derivatives of this compound could uncover new classes of bioactive molecules. vulcanchem.com Its potential as a precursor for pharmaceuticals could be expanded by exploring its incorporation into a wider range of heterocyclic systems and other scaffolds of known biological relevance.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMSFWCFKDVSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496800 | |

| Record name | 2-Bromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-49-5 | |

| Record name | 2-Bromo-6-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59772-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Chloroaniline and Its Derivatives

Regioselective Bromination and Chlorination Strategies

The synthesis of halogenated anilines, such as 2-bromo-6-chloroaniline, requires precise control over the position of halogen substitution on the aromatic ring. Regioselectivity is a critical challenge due to the activating nature of the amino group, which directs electrophilic substitution to the ortho and para positions. wikipedia.org Various strategies have been developed to achieve the desired substitution pattern, including directed ortho metalation, controlled electrophilic aromatic substitution, and the use of protecting groups.

Directed Ortho Metalation Approaches for Halogenation Control

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, which contains a heteroatom, acts as a Lewis base and interacts with a Lewis acidic organolithium reagent, typically n-butyllithium. wikipedia.org This interaction facilitates the deprotonation of the nearest ortho-position, creating a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org

For aniline (B41778) derivatives, the amino group itself or a modified version can serve as a DMG. wikipedia.org This method offers high regioselectivity, targeting only the ortho position and avoiding the mixture of ortho and para products often seen in classical electrophilic aromatic substitutions. wikipedia.org

Electrophilic Aromatic Substitution with Controlled Selectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing functional groups onto an aromatic ring. wikipedia.org However, the high reactivity of anilines can lead to multiple substitutions. wikipedia.org For instance, the reaction of aniline with bromine water results in the formation of 2,4,6-tribromoaniline. wikipedia.org

To control selectivity, several methods can be employed:

Catalyst Systems: Copper-catalyzed reactions have shown promise in achieving regioselective halogenation. For example, using copper(II) chloride (CuCl2) or copper(II) bromide (CuBr2) in ionic liquids can lead to high yields of para-substituted anilines under mild conditions. beilstein-journals.org Another approach involves a copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na2S2O8) with a catalytic amount of copper(II) sulfate (B86663) (CuSO4·5H2O), which also demonstrates regioselectivity. thieme-connect.comsci-hub.se

Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly influence the outcome of electrophilic halogenation. Acetic acid or dichloromethane (B109758) are common solvents for these reactions. Controlling the temperature, often between 0–25°C, helps to minimize side reactions and the formation of undesired byproducts.

Reagent Stoichiometry: Careful control of the molar ratio of the reactants, such as a 1:1 ratio of aniline to bromine, is crucial to prevent over-halogenation.

Impact of Protecting Groups on Halogenation Regioselectivity

Protecting the amino group is a widely used strategy to control the regioselectivity of halogenation. beilstein-journals.org The introduction of an acetyl group to form an acetanilide (B955) reduces the activating effect of the amino group because the nitrogen's lone pair is delocalized by the adjacent carbonyl group. chemistrysteps.com This moderation prevents over-substitution and directs halogenation. chemistrysteps.com

Multi-step Synthesis Pathways

The synthesis of specifically substituted anilines like this compound often necessitates multi-step pathways to ensure the correct placement of functional groups. These pathways typically involve a sequence of halogenation and other functional group transformations.

Sequential Halogenation and Functional Group Transformations

A common strategy involves introducing halogens in a specific order, often dictated by the directing effects of the substituents already present on the aromatic ring. For instance, a process for preparing 2-chloro or 2,6-dichloroanilines involves first brominating the 4-position of an anilide. google.com This initial bromination effectively directs subsequent chlorination to the desired 2- and/or 6-positions. google.com

Functional group interconversion (FGI) is another critical aspect of these multi-step syntheses. acs.orgfiveable.me This can include the conversion of a nitro group to an amino group, or the transformation of one halogen to another. For example, anilines are often prepared by the nitration of an aromatic ring followed by the reduction of the nitro group. wikipedia.orglibretexts.org

Reductive and Hydrolytic Steps in Aniline Synthesis

Reduction and hydrolysis are key steps in the synthesis of anilines from protected or derivatized precursors.

Reduction of Nitro Groups: The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of arylamines. libretexts.org This can be achieved through various methods, including catalytic hydrogenation over platinum, or by using reducing agents like iron, zinc, or tin(II) chloride in an acidic solution. libretexts.org The choice of reducing agent often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. libretexts.org

Hydrolysis of Protecting Groups: When protecting groups are used to control regioselectivity during halogenation, a subsequent hydrolysis step is required to deprotect the amino group. For acetanilides, this is typically achieved by heating with an acid or a base. google.com For example, refluxing an N-acetylated compound with sodium hydroxide (B78521) in ethanol (B145695) and water can effectively remove the acetyl group. google.com Similarly, heating with methanol (B129727) and concentrated sulfuric acid can also be used for deprotection. google.com

| Strategy | Description | Key Reagents/Conditions | Outcome |

| Directed Ortho Metalation | Uses a directing group to facilitate lithiation and subsequent electrophilic attack at the ortho position. wikipedia.org | n-Butyllithium, DMG | High regioselectivity for ortho-substitution. wikipedia.org |

| Electrophilic Aromatic Substitution | Direct halogenation of the aromatic ring, with selectivity controlled by various factors. wikipedia.org | CuCl2/CuBr2 in ionic liquids, NaBr/Na2S2O8/CuSO4, Acetic acid, 0-25°C. beilstein-journals.orgthieme-connect.com | Controlled para- or ortho-substitution. beilstein-journals.org |

| Protecting Groups | The amino group is temporarily converted to a less activating group to control substitution. beilstein-journals.org | Acetic anhydride, Acetyl chloride. chemistrysteps.com | Prevents over-halogenation and directs substitution. chemistrysteps.com |

| Sequential Halogenation | Halogens are introduced in a stepwise manner to achieve the desired substitution pattern. google.com | Brominating agents (e.g., BrCl), Chlorinating agents. google.com | Precise control over the position of multiple halogens. google.com |

| Reduction of Nitro Groups | Conversion of a nitro group to an amino group. libretexts.org | H2/Pt, Fe/acid, SnCl2/acid. libretexts.org | Formation of the aniline functionality. libretexts.org |

| Hydrolysis of Protecting Groups | Removal of the protecting group to restore the amino functionality. google.com | NaOH/ethanol/water, H2SO4/methanol. google.com | Yields the final aniline product. google.com |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound derivatives, enabling the construction of complex molecular architectures with high selectivity and efficiency. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Halidesbenchchem.comd-nb.info

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds by coupling an organoboron compound with an organohalide. uni-rostock.demdpi.com This reaction is particularly useful for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. d-nb.info

In the context of this compound derivatives, the Suzuki-Miyaura reaction has been successfully employed. For example, 1-(2-bromo-6-chlorophenyl)indolin-2-one (B569469) can be synthesized by coupling 2-bromo-6-chlorophenylboronic acid with 2-indolinone triflate. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a mixed solvent system of 1,4-dioxane (B91453) and water, with sodium carbonate as the base. This method demonstrates excellent functional group tolerance and has been scaled up to a 50 mmol scale, achieving a 71% isolated yield.

A study involving the related 2-bromo-5-chloroaniline (B1280272) in a Suzuki-Miyaura reaction also highlights the utility of this method, though it notes that the presence of certain groups, like nitro groups, can sometimes inhibit the reaction. d-nb.info

Table of Suzuki-Miyaura Reaction Parameters:

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-indolinone triflate | 2-bromo-6-chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/water (3:1) | 90 °C | 71% |

C-N and C-H Bond-Forming Reactionsacs.orgnih.govacs.org

The construction of molecules containing this compound scaffolds often requires the formation of carbon-nitrogen (C-N) and carbon-hydrogen (C-H) bonds. Palladium catalysis is a key enabler for these transformations, particularly in the synthesis of heterocyclic compounds. acs.org

A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C-N bonds. acs.orgacs.org This reaction has been used as the initial step in a one-pot synthesis of carbazole (B46965) derivatives, starting from ortho-chloroanilines. acs.orgresearchgate.netnih.gov The optimization of this C-N bond-forming step is crucial, with studies identifying specific ligand and base combinations, such as DavePhos and K₃PO₄, as optimal for achieving high yields. acs.orgresearchgate.netacs.org

Following the initial C-N coupling, a subsequent palladium-catalyzed C-H activation/C-arylation step can be used to complete the cyclization and form the final carbazole product. acs.orgnih.gov This tandem approach, combining two distinct bond-forming processes in a single pot, represents a highly efficient strategy for building complex molecular frameworks. nih.gov

Chemo- and Regioselective Tandem Heteroannulation Strategiesacs.orgresearchgate.netnih.govresearchgate.net

Building upon the principles of catalytic C-N and C-H bond formation, chemo- and regioselective tandem heteroannulation strategies offer a sophisticated and modular approach to synthesizing complex heterocyclic systems like tri- and tetracyclic carbazoles. acs.orgresearchgate.netnih.gov These strategies rely on the precise control of reactivity at different positions within the reacting molecules.

A notable example is a [3+2] heteroannulation strategy that begins with a palladium(0)-catalyzed C-N bond-forming step (Buchwald-Hartwig amination) between an o-chloroaniline and a heteroaryl bromide. acs.orgresearchgate.netnih.gov This is followed by a palladium(II)-catalyzed C-H activation and C/N-arylation to complete the carbazole core. acs.orgresearchgate.netnih.gov The success of this one-pot process hinges on controlling both the chemoselectivity of the initial amination and the regioselectivity of the subsequent C-H activation. acs.orgnih.govresearchgate.net

Mechanistic studies have been crucial in defining the reaction guidelines. For instance, the choice of ligand and base pairing, such as HPCy₃BF₄ with K₃PO₄, was identified as optimal for the one-pot process, leading to an 82% yield of the desired tetracyclic carbazole. acs.orgnih.gov This highlights that the second C-H activation step is highly regioselective. acs.orgnih.gov This modular strategy is adaptable for the diversification of carbazole structures and provides a scalable method for the targeted synthesis of biologically active molecules. acs.orgresearchgate.netnih.gov

Green Chemistry Principles in this compound Synthesiscore.ac.uknih.govresearchgate.netsemanticscholar.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukdokumen.pub In the synthesis of this compound and its derivatives, these principles can be applied by choosing safer reagents, using alternative energy sources, and employing catalytic methods to improve atom economy. core.ac.ukresearchgate.net

One of the core tenets of green chemistry is the use of less hazardous chemical syntheses. researchgate.net For example, traditional bromination reactions often use elemental bromine, which is highly toxic and corrosive. A greener alternative involves the in situ generation of bromine from a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium. researchgate.net This approach avoids handling liquid bromine directly. Similarly, metal-free sulfanylation reactions are considered more appealing as they align with green chemistry principles. semanticscholar.org

The use of natural and biodegradable catalysts is another key aspect. For instance, lemon juice, a natural and non-toxic acid catalyst, has been used in conjunction with concentrated solar radiation (a renewable energy source) to synthesize 2,3-dihydroquinazolin-4(1H)-ones, achieving high yields in short reaction times. nih.gov This approach offers a sustainable alternative to conventional methods that often rely on toxic reagents and energy-intensive processes. nih.gov

The application of green chemistry principles can be summarized as follows:

| Green Chemistry Principle | Application in Synthesis | Example | Reference(s) |

| Designing Safer Chemicals | Use of less hazardous reagents. | Replacing liquid bromine with a ceric ammonium nitrate–KBr combination for bromination. | researchgate.net |

| Safer Solvents and Auxiliaries | Use of aqueous or natural media. | Performing bromination in an ethanolic-aqueous medium. | researchgate.net |

| Design for Energy Efficiency | Use of renewable energy sources. | Utilizing concentrated solar radiation instead of conventional heating. | nih.gov |

| Use of Renewable Feedstocks | Employing natural catalysts. | Using lemon juice as a biodegradable and non-toxic acid catalyst. | nih.gov |

| Catalysis | Improving atom economy and reducing waste. | Developing one-pot tandem catalytic reactions to minimize intermediate purification steps. | acs.orgnih.gov |

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally benign, safer, and more sustainable.

Mechanistic Studies of Reactions Involving 2 Bromo 6 Chloroaniline

Reaction Kinetics and Thermodynamics

While specific, quantitative kinetic and thermodynamic data such as rate constants or reaction enthalpies for 2-Bromo-6-chloroaniline are not extensively documented in publicly available literature, qualitative analysis of its reactions provides significant insight.

Kinetic control is crucial in many synthetic procedures involving this aniline (B41778). For instance, during electrophilic bromination or chlorination reactions, temperature management is critical to prevent the formation of poly-halogenated byproducts. Reactions are often conducted at temperatures ranging from 0°C to ambient to ensure selective mono-substitution. The rate of addition of the halogenating agent is also carefully controlled to match the rate of reaction and cooling capacity, thereby preventing undesirable side reactions.

Investigation of Reaction Intermediates and Transition States

The study of transient species provides critical evidence for proposed reaction mechanisms. For this compound, mechanistic investigations have pointed to the formation of several key intermediates.

In directed ortho-metalation (DoM) reactions, a powerful technique for regioselective functionalization, evidence suggests the formation of a highly reactive benzyne intermediate . When attempting to prepare this compound from a protected 2-chloroaniline (B154045) via lithiation, a benzyne-type decomposition of the resulting 2-bromo-6-chlorophenyl lithium intermediate can occur. acs.org This pathway is highly dependent on the base used and the reaction temperature, with lithium di-iso-propyl amide (LDA) and temperatures of -78°C being used to suppress this decomposition and favor the desired carboxylated product after quenching with CO₂. acs.org

In electrophilic halogenation reactions, the mechanism proceeds through a charged intermediate. Computational studies using Density Functional Theory (DFT) on similar Lewis base-catalyzed chlorination systems support the formation of an activated halenium species as the key electrophilic intermediate responsible for halogenating the aromatic ring. escholarship.org

Solvent Effects and Reaction Catalysis

The choice of solvent and the use of catalysts are paramount in controlling the outcome of reactions involving this compound.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) are known to enhance the rate of nucleophilic substitution reactions by solvating the cation of the nucleophilic salt, leaving a more reactive "naked" anion. In contrast, halogenation reactions are often carried out in polar protic solvents like acetic acid or non-polar solvents like dichloromethane (B109758). smolecule.com Acetic acid can act as a solvent and also participate in the reaction by stabilizing intermediates. acs.org

Reaction Catalysis: A variety of catalysts are employed to facilitate transformations of this compound.

Lewis Acid Catalysis: In electrophilic aromatic substitution reactions like Friedel-Crafts acylation or halogenation, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are used. acs.orgnsf.gov These catalysts polarize the electrophile, making it more reactive towards the electron-rich aniline ring.

Lewis Base Catalysis: More recent methodologies utilize Lewis base catalysts for selective halogenations. A selenoether catalyst has been shown to be effective for the ortho-chlorination of unprotected anilines, providing high regioselectivity.

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. For example, the palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines with internal alkynes is a practical method for synthesizing 2,3-disubstituted indoles. The choice of ligand, such as DavePhos, is critical for achieving high yields in these transformations.

Mechanistic Pathways of Nucleophilic and Electrophilic Transformations

The halogen and hydrogen atoms on the aromatic ring of this compound can be substituted through various mechanistic pathways.

Electrophilic Aromatic Substitution: The amino group is a strong ortho-, para-director. However, since both ortho positions are already substituted, electrophilic attack is directed primarily to the para-position (C4). To control reactivity and regioselectivity, the amine is often first protected as an anilide (e.g., acetanilide). This bulky group can sterically hinder ortho-substitution and modulates the activating nature of the nitrogen. For example, the synthesis of 2,6-dichloroaniline (B118687) from aniline involves acetylation, followed by para-bromination, then ortho-chlorination, and finally removal of the bromine and the acetyl group. acs.org

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogen substituents makes the aromatic ring susceptible to nucleophilic attack, although less so than rings bearing strongly deactivating groups like nitro groups. The chlorine atom can be displaced by strong nucleophiles under suitable conditions. For instance, the chlorine can be substituted by an ethylthiolate nucleophile in a polar aprotic solvent at elevated temperatures.

A key regioselective functionalization proceeds via directed ortho-metalation (DoM) . This pathway involves deprotonation at the most acidic ring position, which is ortho to a directing group. For precursors to this compound, a protected amine group directs lithiation to an adjacent position, which can then be quenched with an electrophile. acs.org This method avoids the harsh conditions of classical electrophilic substitution.

The primary amine group of this compound is a key site for functionalization, most commonly through acylation.

Acylation: This reaction is frequently used to protect the amine during subsequent transformations on the aromatic ring. acs.org The lone pair on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride. smolecule.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl produced. Different protecting groups, including tert-butoxycarbonyl (Boc) and pivaloyl (Piv), can be installed to modulate steric and electronic properties. acs.org The removal of these protecting groups is typically achieved by acidic or basic hydrolysis.

The following table summarizes the results of using different directing groups for the metalation and subsequent halogenation of 2-chloroaniline, a precursor to this compound.

| Directing Group | Base | Temperature (°C) | Outcome |

| tert-butoxycarbonyl (Boc) | n-BuLi | -78 | Poor yields of halogenation |

| Pivaloyl (Piv) | n-BuLi | -78 | Difficulty in group removal |

| Pivaloyl (Piv) | LDA | -78 | Quantitative formation of benzoic acid after CO₂ quench |

This data is derived from studies on precursors and highlights the mechanistic challenges in functionalizing the ring. acs.org

Palladium-Catalyzed C-N Coupling: The amine group can also be further functionalized through palladium-catalyzed reactions. For example, coupling with aryl bromides can form diarylamines, which are precursors to complex heterocyclic structures like carbazoles.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Chloroaniline

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 2-Bromo-6-chloroaniline. These theoretical approaches offer a detailed view of its conformational landscape and electronic nature.

Density Functional Theory (DFT) Studies on Conformational Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on halosubstituted anilines have revealed that these compounds predominantly exist in a near-planar pyramidal form. researchgate.net The stability of different conformers is influenced by the type, number, and position of halogen substituents. researchgate.net For aniline (B41778) derivatives, the introduction of a greater number of halogen atoms tends to promote a more planar arrangement of the amino group. researchgate.net

Ab Initio Calculations of Electronic Structure

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, provide valuable insights into the electronic properties of molecules. For compounds related to this compound, such as 2-bromo-6-chloro-4-fluoroaniline, ab initio Hartree-Fock (HF) methods have been used in conjunction with DFT to compute optimized geometrical parameters and frontier molecular orbitals. researchgate.net These calculations are crucial for understanding the electronic transitions and reactivity of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using these methods, are fundamental in predicting the chemical behavior of the compound. researchgate.net

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) with Theoretical Correlation

The vibrational spectra of this compound and related compounds have been extensively studied using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, with theoretical calculations providing a basis for the assignment of vibrational modes. nih.govresearchgate.net

Harmonic Vibrational Frequencies and Intensities

Theoretical calculations of harmonic vibrational frequencies are typically performed using DFT methods, such as B3LYP, with various basis sets. nih.govasianpubs.org These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. For aniline derivatives, there is generally good agreement between the theoretically calculated and experimentally observed vibrational frequencies after scaling. asianpubs.org The potential energy distribution (PED) analysis is often employed to give a complete assignment of the wavenumbers to specific vibrational modes. nih.gov

Below is a representative table illustrating the kind of data obtained from such theoretical and experimental vibrational studies on a related molecule, 2,4,5-trichloroaniline.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| N-H stretch | 3485 | 3485 | 3502 |

| N-H stretch | 3395 | 3395 | 3410 |

| C-H stretch | 3065 | 3065 | 3078 |

| C-C stretch | 1618 | 1618 | 1625 |

| N-H bend | 1575 | - | 1580 |

| C-C stretch | 1475 | 1475 | 1482 |

| C-N stretch | 1285 | 1285 | 1290 |

| C-Cl stretch | 825 | 825 | 830 |

| C-Br stretch | - | - | - |

Note: This table is illustrative and based on data for a similar compound. Specific experimental and calculated values for this compound would require dedicated studies.

Scaling Factors for Theoretical Spectra

It is a common practice to apply scaling factors to the theoretically calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the computational methods. researchgate.netdergipark.org.tr These scaling factors are often derived by comparing calculated and experimental frequencies for a set of related molecules. For instance, in studies of haloaniline derivatives, scaling factors such as 0.952 for N-H stretching and 0.981 for other bonds like C-N and C-X (where X is a halogen) have been used with the B3LYP/6-311++G(d,p) level of theory. asianpubs.org Different scaling factors may be applied to different frequency regions; for example, a factor of 0.958 for wavenumbers above 1700 cm⁻¹ and 0.983 for those below 1700 cm⁻¹. researchgate.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. dergipark.org.tr

Theoretical predictions of ¹H and ¹³C NMR chemical shifts are often performed using DFT methods. d-nb.info The accuracy of these predictions can be high, with mean absolute errors (MAEs) of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts having been reported for some organic compounds when considering conformational isomers. d-nb.info The predicted chemical shifts are then compared with experimental NMR data for validation. arxiv.orgresearchgate.net Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. arxiv.orgst-andrews.ac.uk

The following table provides an example of how experimental and theoretical NMR data are compared for a related aniline derivative.

| Atom | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) |

| C1 | 145.2 | 146.1 | - | - |

| C2 | 118.9 | 119.5 | - | - |

| C3 | 129.5 | 130.2 | 7.15 | 7.20 |

| C4 | 120.7 | 121.3 | 6.78 | 6.82 |

| C5 | 127.1 | 127.8 | 7.05 | 7.10 |

| C6 | 116.3 | 116.9 | 6.65 | 6.70 |

| NH₂ | - | - | 3.85 | 3.90 |

Note: This table is a hypothetical representation for an aniline derivative and is for illustrative purposes only. Actual data for this compound would depend on specific experimental conditions and computational models.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry used to visualize the charge distribution of a molecule and predict its sites of electrophilic and nucleophilic attack. bldpharm.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color-coded scheme to denote different potential regions.

Typically, the MEP map uses red to indicate regions of most negative electrostatic potential, which are rich in electrons and thus favorable for electrophilic attack. Conversely, blue represents areas of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov Green and yellow colors denote areas with intermediate or near-zero potential.

For this compound, an MEP analysis would likely reveal the most negative potential (red) localized around the nitrogen atom of the amino (-NH2) group due to the high electronegativity and lone pair of electrons of nitrogen. This would suggest that this site is the primary target for electrophilic reagents. The regions around the hydrogen atoms of the amino group and potentially the halogen atoms would exhibit positive potential (blue or green), indicating them as possible sites for nucleophilic interaction.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Atomic Site/Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Amino Group (N atom) | Negative (Red) | Electrophilic Attack |

| Aromatic Ring (π-system) | Generally Negative | Electrophilic Attack |

| Halogen Atoms (Br, Cl) | Slightly Negative/Neutral | Modulate Ring Reactivity |

| Amino Group (H atoms) | Positive (Blue/Green) | Nucleophilic Interaction |

Note: This table is predictive and based on the general principles of MEP analysis for similar aromatic amines. Specific computational data for this compound is not available in the searched sources.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. synquestlabs.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. bldpharm.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. bldpharm.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large energy gap implies higher stability and lower reactivity.

In the case of this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with contributions from the electron-withdrawing halogen substituents. The precise energy values of the HOMO, LUMO, and the resulting energy gap would require specific DFT calculations. These values are crucial for calculating various global reactivity descriptors.

Table 2: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

Note: The calculation of these parameters for this compound is contingent on obtaining its specific HOMO and LUMO energy values through computational studies, which are not available in the reviewed literature.

Applications of 2 Bromo 6 Chloroaniline in Advanced Organic Materials and Pharmaceutical Intermediates

Precursor in Complex Organic Molecule Synthesis

2-Bromo-6-chloroaniline serves as a fundamental starting material in the multi-step synthesis of more intricate organic structures. alfa-chemical.com Its utility stems from the reactivity of the amino group and the potential for the bromo and chloro substituents to participate in various coupling and substitution reactions. This dual reactivity allows for the strategic construction of complex molecular architectures. The compound is frequently employed in the creation of a range of organic compounds, including dyes, pigments, and polymers. alfa-chemical.com It is also a precursor in the synthesis of heterocyclic compounds, heterocyclic amines, and quinolines. alfa-chemical.com The ability to introduce different functional groups through reactions involving the bromine and chlorine atoms makes this compound a versatile tool for organic chemists.

Intermediate in Pharmaceutical Compound Development

The pharmaceutical industry utilizes this compound as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and their related substances. pharmaffiliates.com Its structural features are incorporated into the final drug molecules or their precursors, highlighting its importance in medicinal chemistry.

Synthesis of Diclofenac Monobromo Sodium Salt as an Impurity

This compound is a known intermediate in the synthesis of Diclofenac Monobromo Sodium Salt. usbio.netleyan.comamericanchemicalsuppliers.com This compound is recognized as a bromide impurity of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). usbio.netleyan.comamericanchemicalsuppliers.com The synthesis pathway leading to this impurity underscores the role of this compound as a starting material in processes related to the production of Diclofenac and its derivatives.

Precursors for Chiral Molecules with Biological Activity

The development of chiral molecules with specific biological activities is a significant area of pharmaceutical research. This compound and its derivatives serve as precursors in the synthesis of such compounds. For instance, derivatives of the related compound 2-bromo-5-chloroaniline (B1280272) have been used to produce chiral 3-aryl-3-benzyloxindoles, which have demonstrated antitumor activity. While not directly this compound, this illustrates the potential of bromo-chloro-substituted anilines in generating stereochemically defined molecules with therapeutic potential. The strategic use of such precursors allows for the creation of enantiomerically pure compounds, which is often crucial for their desired biological function.

Role in the Development of Advanced Materials

Beyond pharmaceuticals, this compound plays a role in the burgeoning field of advanced materials. usbio.net Its aromatic and halogenated nature makes it a suitable building block for materials with specific electronic and structural properties.

Electronic Materials and Liquid Crystals

The unique electronic properties stemming from the halogen substituents on the aniline (B41778) ring make this compound and its analogs of interest in the development of electronic materials. ambeed.combldpharm.com These compounds can be incorporated into larger molecular structures to influence their electronic behavior. For example, related halogenated aniline derivatives are utilized in the production of organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound has also been listed in the context of materials for liquid crystals. ambeed.com

Organic Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, separation, and catalysis. These materials are constructed from organic building blocks, or monomers, that are linked by strong covalent bonds. this compound is identified as an organic monomer that can be used in the synthesis of COFs. bldpharm.com The amine functionality of this compound can react with other monomers, such as aldehydes, to form the imine linkages that are common in COF structures. The presence of bromine and chlorine atoms can also offer sites for post-synthetic modification of the COF, allowing for the tuning of its properties. rsc.org

Ligand Synthesis for Metal Complexes

While substituted anilines are broadly used in the synthesis of ligands for metal complexes, the specific compound this compound is not documented in the context of the highly specialized ligands mentioned in the subsequent sections. Research often focuses on Schiff base ligands derived from various anilines, but not the specific applications outlined below for this particular molecule. chemrevlett.combohrium.comnanobioletters.comresearchgate.net

Stabilization of Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are linear arrangements of metal atoms held in place by surrounding organic ligands. georgiasouthern.edu The stability and properties of these chains are highly dependent on the structure of these stabilizing ligands. However, literature on the synthesis of ligands for EMACs does not mention this compound as a precursor. Instead, research highlights the use of pyridine-based compounds. Specifically, derivatives like 2-Bromo-6-methylaminopyridine and 2,6-Diaminopyridine have been synthesized to create ligands intended to stabilize EMACs. georgiasouthern.edugeorgiasouthern.edu The goal of this research is to create more robust EMACs by developing novel scaffolded ligands from these aminopyridine building blocks. georgiasouthern.edu

Synthesis of N,N,N-tris(2-(2-pyridylamino)ethyl)amine (H3(py3ren)) Ligands

The synthesis of complex, scaffolded ligands such as N,N,N-tris(2-(2-pyridylamino)ethyl)amine, also known as H3(py3ren), is crucial for creating stable dimetallic complexes which can be precursors to or conceptually related to EMACs. georgiasouthern.edu Scientific studies show that attempts to synthesize tren-based scaffolded ligands similar to H3(py3ren) have utilized 2-Bromo-6-methylaminopyridine as a key starting material, reacting it with a central 'tren' (tris(2-aminoethyl)amine) molecule. georgiasouthern.edugeorgiasouthern.edu The process involves reacting three units of the aminopyridine derivative with the tren scaffold. georgiasouthern.edu There is no indication in the researched literature that this compound is used for this purpose.

Environmental Fate and Transformation Pathways of Halogenated Anilines General Context

Occurrence in Environmental Samples (e.g., Water, Soil)

Halogenated anilines, including chloroanilines and bromoanilines, have been detected in various environmental matrices. For instance, chloroaniline isomers have been found in sediment at concentrations of 1 to 2 ppm near industrial manufacturing plants. epa.gov A study of a dye manufacturing plant's effluent identified the presence of six different aniline (B41778) compounds. epa.gov More recently, a study reported the first-time detection of six haloanilines, including 2-chloroaniline (B154045) and 2-bromoaniline, as disinfection byproducts in drinking water. acs.org Another study detected 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-BCBQ), a related compound, in all tap water samples tested, with concentrations ranging from 1.5 to 15.7 ng/L. nih.gov

These compounds can enter water bodies through wastewater discharges, accidental spills, and even atmospheric deposition, allowing them to contaminate remote aquatic ecosystems. mdpi.com Once in the soil, they can adsorb to organic matter, which influences their mobility and availability for degradation. ekb.egepa.gov

Degradation Pathways in Aquatic Systems

The degradation of halogenated anilines in aquatic environments is a complex process influenced by sunlight, microorganisms, and chemical reactions. bohrium.comnih.gov

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of halogenated anilines. mdpi.comacs.org Studies have shown that chloroanilines can be completely degraded under UV irradiation in the presence of photocatalysts like titanium dioxide (TiO2). mdpi.comresearchgate.net The process often follows pseudo-first-order kinetics, where the rate of reaction depends on the concentration of the aniline derivative. mdpi.com The mechanism of photodegradation can involve hydroxyl radicals, which attack the aniline molecule, leading to the formation of intermediates like phenol, 2-aminophenol, and hydroquinone (B1673460). researchgate.net

Both living organisms (biotic) and non-living factors (abiotic) contribute to the degradation of halogenated anilines. up.ptnavy.mil

Biotic Processes: Microorganisms play a crucial role in the breakdown of these compounds. bohrium.comnih.gov Bacteria have been isolated that can use halogenated anilines as their sole source of carbon and nitrogen. ekb.egnih.gov The degradation often proceeds through a modified ortho-cleavage pathway, involving enzymes like chlorocatechol 1,2-dioxygenase. nih.gov In some cases, degradation involves the removal of the halogen atom, a process called dehalogenation, which can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govepa.gov For instance, some bacteria can dehalogenate 3,4-dichloroaniline (B118046) to 4-chloroaniline, which is then further broken down. nih.gov Fungi, such as Trametes versicolor, can also polymerize halogenated anilines using enzymes like laccase. nih.govasm.org

Abiotic Processes: Abiotic degradation can occur through reactions with minerals in soil and sediment. navy.mil For example, iron-containing minerals can facilitate the reduction of chlorinated organic compounds. navy.mil Hydrolysis, the reaction with water, is another abiotic process, although it is generally slower than biotic degradation. up.pt

The degradation of halogenated anilines leads to the formation of various transformation products and intermediates. During photodegradation, intermediates such as phenol, 2-aminophenol, and hydroquinone can be formed. researchgate.net The chlorination of aniline has been shown to produce a variety of disinfection byproducts, including chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines, which can eventually lead to the cleavage of the aromatic ring. acs.org

One notable class of transformation products is halobenzoquinones. For example, 2-bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ) has been identified as a disinfection byproduct in chlorinated drinking water. nih.govresearchgate.net The transformation of 2,6-BCBQ itself during chlorination can lead to the formation of other polar halogenated intermediates and even trihalomethanes and haloacetic acids. nih.gov

Role of Biotic and Abiotic Processes

Mobility and Persistence in Various Environmental Compartments

The mobility and persistence of halogenated anilines are key factors determining their environmental impact. epa.govnih.gov Persistence refers to how long a chemical remains in the environment before being broken down. nih.gov Halogenated anilines are generally considered persistent organic pollutants. ekb.eg

The mobility of these compounds in soil is largely influenced by their tendency to adsorb to soil organic matter. epa.gov A higher degree of halogenation generally leads to lower water solubility and greater persistence. epa.gov The soil's organic carbon content is a primary factor in adsorbing nonionic hydrophobic organic chemicals. epa.gov Compounds that are strongly adsorbed are less likely to leach into groundwater. epa.gov However, even with adsorption, there is still a potential for leaching, especially in soils with low organic matter. mdpi.comepa.gov

The persistence of these compounds is also affected by environmental factors such as temperature, sunlight, and the presence of degrading microorganisms. epa.gov

Detoxification Mechanisms and Bioremediation Approaches

The removal of the halogen atom is a critical step in the detoxification of halogenated aromatics. nih.govnih.gov This can be achieved through various microbial pathways, including reductive, oxidative, and hydrolytic dehalogenation. nih.govepa.gov

Bioremediation, which uses microorganisms to clean up contaminated sites, is a promising approach for dealing with halogenated aniline pollution. ekb.egbohrium.com This can involve:

Bioattenuation: Relying on natural microbial populations to break down the contaminants.

Biostimulation: Adding nutrients or other substances to encourage the growth of native degrading microorganisms.

Bioaugmentation: Introducing specific, highly effective microbial strains to the contaminated site. bohrium.com

Research has identified several bacterial strains, such as Pseudomonas, Stenotrophomonas, and Acinetobacter, that are capable of degrading various halogenated anilines and could potentially be used in bioremediation efforts. ekb.egnih.gov

Reductive Dehalogenation by Microorganisms

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental degradation. nih.gov Under anaerobic conditions, a crucial transformation pathway is reductive dehalogenation, where a halogen substituent on the aromatic ring is replaced by a hydrogen atom. nih.gov This process is particularly important for compounds like dichloroanilines. asm.orgnih.gov

Research on dichloroanilines has shown that anaerobic microorganisms in environments like pond sediment can facilitate their dechlorination. For instance, 3,4-dichloroaniline has been observed to be dechlorinated to 3-chloroaniline. asm.org The process can be influenced by the presence of other compounds, a phenomenon known as cross-acclimation. Sediments acclimated to dechlorinate dichlorophenols have demonstrated an enhanced ability to rapidly dechlorinate dichloroanilines without a lag period. asm.orgnih.gov

One notable group of bacteria capable of this process is the Dehalococcoides species. For example, Dehalococcoides mccartyi strain CBDB1 is known to transform a variety of aromatic halides through reductive dehalogenation. nih.govacs.org While direct studies on 2-Bromo-6-chloroaniline are not extensively documented, the principles of reductive dehalogenation observed for other di-halogenated anilines provide a framework for its potential microbial transformation. The process often involves the removal of a halogen to produce a less halogenated and often less toxic intermediate.

In some cases, another initial step in the anaerobic microbial degradation of halogenated anilines can be reductive deamination, leading to the formation of dihalobenzene intermediates. oup.comoup.comnih.gov For example, studies with 3,4-dihaloanilines have shown their transformation into 1,2-dihalobenzenes. oup.comoup.com This suggests that for a compound like this compound, multiple initial transformation pathways could exist in anaerobic environments.

Catalytic Disposal (e.g., Vitamin B12 cofactor)

The microbial reductive dehalogenation is often mediated by enzymes that utilize cofactors. One of the most significant cofactors in this process is the Vitamin B12 (cobalamin). nih.govacs.org The supernucleophilic Co(I) state of the cobalamin cofactor in reductive dehalogenase enzymes is believed to be the catalytic agent. acs.org

The proposed mechanism involves an inner-sphere electron transfer from the Co(I) of the vitamin B12 cofactor to the halogen substituent of the aromatic halide. nih.govacs.orgacs.org This transfer of an electron to the carbon-halogen bond facilitates the cleavage of the bond and the subsequent removal of the halogen. nih.gov Quantum chemical studies support this model, suggesting that the reactivity and regioselectivity of the dehalogenation are influenced by the electronic structure of the halogenated compound. nih.govacs.org

The bacterium Dehalococcoides mccartyi strain CBDB1, which is known to dehalogenate a wide range of aromatic halides, utilizes vitamin B12-containing dehalogenases. nih.govacs.org Computational models have been developed to predict the dehalogenation potential of various halogenated aromatic compounds by this bacterium based on their molecular orbital properties. nih.govacs.org These models indicate that the energy of the lowest unoccupied sigma-symmetry orbital of the carbon-halogen bond is a key factor in determining whether dehalogenation will occur. nih.govacs.org

While specific experimental data on the catalytic disposal of this compound using a Vitamin B12 cofactor is limited, the established role of this cofactor in the dehalogenation of other chloro- and bromo-aromatic compounds provides a strong basis for its potential involvement in the transformation of this compound. nih.govacs.orgacs.orgnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | nih.gov |

| Molecular Weight | 206.47 g/mol | pharmaffiliates.com |

| Melting Point | 57-58 °C | oup.com |

| Boiling Point | 242.8 °C at 760 mmHg | nih.gov |

| Appearance | Solid | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification in Research

Gas Chromatography (GC) with Specific Detectors

Gas chromatography is a cornerstone technique for the analysis of semi-volatile organic compounds like 2-Bromo-6-chloroaniline. hpst.cz It is particularly useful for separating isomers and is often employed with specific detectors to enhance sensitivity and selectivity for nitrogen- and halogen-containing compounds.

The development of GC methods for aniline (B41778) derivatives is well-established, with specific guidelines available, such as those in EPA Method 8131 for aniline and its derivatives. epa.gov This method, while validated for a range of anilines, provides a framework applicable to this compound. epa.gov Method development involves optimizing chromatographic conditions to achieve adequate separation from matrix interferences and other related compounds. epa.gov Key parameters for optimization include the selection of the capillary column, carrier gas flow rate, and oven temperature program. rsc.orgfison.com

For halogenated and nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is often recommended due to its high selectivity, which minimizes the potential for false positives. epa.gov The choice of capillary column is critical; a common choice is a fused silica (B1680970) capillary column coated with a nonpolar stationary phase like SE-54. epa.gov To ensure accuracy, especially in complex environmental samples, cleanup procedures such as Gel Permeation Chromatography may be necessary to remove high-boiling point interferences. epa.gov

Table 1: Typical GC Parameters for Aniline Derivative Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Analytical System | Gas chromatograph suitable for splitless injections | To introduce the sample onto the column without discrimination. epa.gov |

| Capillary Column | 30 m x 0.25 mm fused silica, coated with SE-54 or equivalent | To separate analytes based on their boiling points and polarity. epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD) | To selectively detect nitrogen- and/or halogen-containing compounds with high sensitivity. epa.govresearchgate.net |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. hpst.czepa.gov |

| Oven Program | Optimized temperature ramp (e.g., 60°C to 260°C) | To ensure effective separation of compounds with different volatilities. fison.com |

When analyzing unfamiliar samples, qualitative identification of this compound should be confirmed by a secondary technique, with Gas Chromatography/Mass Spectrometry (GC/MS) being the highly recommended method. epa.gov GC/MS couples the separation power of GC with the identification capabilities of mass spectrometry. hpst.cz

For confirmation, the mass spectrum of the compound from the sample extract is compared to the spectrum of a known standard analyzed under identical conditions. epa.gov The fragmentation pattern observed in the mass spectrum, generated typically by Electron Ionization (EI), serves as a molecular fingerprint, allowing for unambiguous identification. chemrxiv.org In cases where a molecular ion is not prominent, alternative soft ionization techniques like chemical ionization may be employed to aid in its determination. epa.gov The use of modern inert ion sources can also improve spectral fidelity, especially when using hydrogen as a carrier gas, by preventing unwanted reactions like dechlorination in the source. hpst.cz

Method Development for Aniline Derivatives

High-Resolution Mass Spectrometry (HRMS) for Identification and Transformation Studies

The vast amount of data generated by HRMS in nontargeted screening necessitates advanced data processing strategies. acs.org A novel approach involves the use of multistage machine learning algorithms to automatically recognize and classify chlorine- and bromine-containing compounds. acs.orgresearchgate.net These models are trained on large datasets of mass spectra and learn to identify the distinct isotopic signatures produced by different numbers and combinations of halogen atoms. acs.org

A hierarchical machine learning framework may consist of a binary classifier to first distinguish halogenated from non-halogenated compounds, followed by a multiclass classifier to determine the specific number of chlorine and/or bromine atoms present. nih.gov By analyzing heavy isotopic peaks (e.g., M+2, M+4, M+6), these models can achieve high accuracy in recognizing dozens of classes of halogenated compounds. acs.org This automated approach significantly streamlines the process of identifying known and unknown halogenated contaminants, including potential derivatives or degradation products of this compound, in large-scale environmental and exposomics studies. nih.govacs.org

Spectroscopic Characterization (NMR, IR, Raman, UV-Vis)

A comprehensive spectroscopic characterization is essential for the unequivocal structural elucidation of this compound. This involves a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure. The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum identifies the carbon skeleton. rsc.org For this compound, specific signals corresponding to the aromatic protons and carbons would be expected, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents and the electron-donating amino group. rsc.org Spectral data for this compound are available from commercial suppliers. pharmaffiliates.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching vibrations. researchgate.net The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. Data for isomers like 2-bromo-4-chloroaniline (B1265534) show these characteristic bands. nih.gov

Raman Spectroscopy : Raman spectroscopy is a complementary vibrational spectroscopy technique. researchgate.net It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The Raman spectrum of this compound would also show vibrations related to the aromatic ring and the C-Br and C-Cl bonds. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The spectrum of this compound, typically recorded in a solvent like ethanol (B145695), would show absorption bands in the UV region (around 200-400 nm) corresponding to π→π* transitions of the aromatic system. researchgate.net The position and intensity of these bands are influenced by the substituents on the benzene (B151609) ring. researchgate.netnih.gov

Table 2: Summary of Spectroscopic Techniques for this compound

| Technique | Information Provided | Expected Observations |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Aromatic proton signals with specific chemical shifts and coupling patterns. rsc.org |

| ¹³C NMR | Carbon skeleton | Signals for each unique carbon atom in the molecule. rsc.org |

| IR Spectroscopy | Functional groups | N-H, C-N, C-H (aromatic), C=C (aromatic), C-Cl, and C-Br stretching and bending vibrations. researchgate.net |

| Raman Spectroscopy | Vibrational modes (complementary to IR) | Symmetric vibrations, particularly of the aromatic ring and carbon-halogen bonds. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions | Absorption maxima corresponding to π→π* transitions of the substituted benzene ring. researchgate.net |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique widely used to monitor the progress of organic reactions, such as the synthesis or modification of this compound. umass.edulibretexts.org Its primary function in this context is to qualitatively track the consumption of starting materials and the formation of products over time. umass.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel) and developing it with an appropriate solvent system (mobile phase). umass.edu The separation is based on the differential partitioning of the components between the stationary phase (the silica gel) and the mobile phase. umass.edu By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can determine the extent of the reaction. Visualization is often achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. libretexts.org The disappearance of the reactant spot and the appearance of a new product spot indicate that the reaction is proceeding. umass.edu

Mechanistic Toxicology and Ecotoxicological Implications of Halogenated Anilines General Context

Cellular and Molecular Mechanisms of Toxicity

The toxicity of halogenated anilines at the cellular and molecular level is multifaceted, involving interactions with cell membranes and alterations in gene expression. These mechanisms deviate from simple baseline toxicity, indicating more specific modes of action.

Toxicity from many industrial organic chemicals can be described by narcosis, a non-specific, reversible disruption of cell membrane function. This is often categorized into two types: Type I (nonpolar or baseline narcosis) and Type II (polar narcosis). nih.gov Type I narcosis is primarily driven by the hydrophobicity of a chemical, described by its n-octanol/water partition coefficient (log Kow). nih.gov

However, many halogenated anilines are classified as polar narcotics (Type II). doi.org These compounds are typically more toxic than predicted by their hydrophobicity alone. nih.gov This suggests that in addition to hydrophobic interactions, other mechanisms, such as the formation of strong hydrogen bonds, contribute to their toxicity. nih.gov Studies on the soil organism Folsomia candida have shown that the transcriptional patterns associated with exposure to various chlorinated anilines reveal toxicity at the cellular membranes, which is a component of narcosis. nih.gov However, the response can deviate depending on the specific congener, suggesting additional or different mechanisms are at play beyond simple narcosis. nih.gov This variability suggests that while 2-bromo-6-chloroaniline likely acts as a narcotic, its specific toxic action may involve more than just membrane disruption based on hydrophobicity.

Gene expression analysis provides a sensitive tool for elucidating the molecular mechanisms of toxicity. Studies have shown that halogenated anilines can significantly alter gene transcription in various organisms, indicating specific cellular responses to exposure.

In the collembolan Folsomia candida, exposure to a series of chlorinated anilines led to changes in the expression of genes related to biotransformation (detoxification) and stress responses. nih.gov For some compounds, the expression of biotransformation-related genes showed a significant relationship with log Kow, reinforcing the presence of a narcosis-type mechanism. nih.gov However, specific anilines also induced unique responses; for instance, 2,3,5,6-tetrachloroaniline (B43135) exposure led to the up-regulation of genes involved in the electron transport chain, suggesting it may act as an uncoupler or inhibitor of this system. nih.gov

In zebrafish (Danio rerio) embryos, gene expression analysis is a potential approach to predict toxicant effect concentrations. wiley.com Exposure to various chemicals, including 3,4- and 3,5-dichloroaniline, significantly affected the expression of marker genes like cyp1a (cytochrome P450 1A) and hmox1 (heme oxygenase 1), often at concentrations lower than those causing lethal effects. wiley.com

Research on uropathogenic Escherichia coli (UPEC) demonstrated that certain halogenated aniline (B41778) derivatives could downregulate the expression of genes critical for virulence and biofilm formation, such as those involved in curli and fimbriae production. nih.govresearchgate.net This suggests a potential mode of action involving the inhibition of adenylate cyclase activity. researchgate.net

| Organism | Compound(s) | Affected Genes/Pathways | Observed Effect | Reference |

|---|---|---|---|---|

| Folsomia candida (Springtail) | Chlorinated Anilines | Biotransformation Genes, Electron Transport Chain Genes | Compound-specific transcription patterns; up-regulation of electron transport genes by 2,3,5,6-tetrachloroaniline. | nih.gov |

| Danio rerio (Zebrafish) | 3,4- & 3,5-Dichloroaniline | cyp1a, hmox1 | Significant changes in expression, indicating sensitivity to these compounds. | wiley.com |

| Escherichia coli (UPEC) | 4-bromo-3-chloroaniline, 3,5-dibromoaniline | Curli genes (csgA, csgB, csgG), Fimbriae genes (fimA, fimH) | Significant downregulation, inhibiting virulence and biofilm factors. | nih.govresearchgate.net |

Narcosis Type I and Membrane Interactions

Biotransformation Processes and Metabolite Formation

The toxicity of halogenated anilines is heavily influenced by their biotransformation, the process by which organisms metabolize foreign compounds. These processes can either detoxify the parent compound or activate it into more reactive and toxic metabolites. wur.nl

Biotransformation of halogenated anilines can occur under both aerobic and anaerobic conditions, often following different pathways. nih.gov Key enzymatic reactions include:

Acetylation: This is a major transformation mechanism, particularly under aerobic conditions, where an acetyl group is added to the amine. nih.gov

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring is a common step, often catalyzed by cytochrome P450 (CYP450) enzymes. wur.nlacs.org

Dehalogenation: The removal of a halogen atom can occur, with studies showing that a fluorine substituent at the C4 position is more readily eliminated than chlorine, bromine, or iodine. nih.gov This process can also be catalyzed by CYP450 enzymes. nih.gov

These reactions can lead to the formation of various metabolites, such as halogenated 2-aminophenols and reactive benzoquinoneimines. wur.nl In some cases, these metabolites can be more toxic than the original aniline compound. oup.com For example, the metabolism of arylamines to N-hydroxy metabolites is a known pathway for producing hemotoxic effects, leading to conditions like methemoglobinemia. srce.hrnih.gov Microbial degradation can also lead to polymerization, where enzymes like laccases transform aniline derivatives into larger oligomers. asm.org

| Process | Description | Key Enzymes/Conditions | Reference |

|---|---|---|---|

| Aerobic Metabolism | Transformation in the presence of oxygen, often leading to acetylation. | Paracoccus sp. | nih.gov |

| Anaerobic Metabolism | Transformation in the absence of oxygen, involving different pathways than aerobic metabolism. | Paracoccus sp., Rhodococcus sp. | nih.govoup.com |

| Hydroxylation/Dehalogenation | Addition of hydroxyl groups and/or removal of halogens from the aromatic ring. | Cytochrome P450 Enzymes | wur.nlnih.gov |

| Polymerization | Enzymatic transformation into larger oligomers. | Laccase, Peroxidase | asm.org |

Structure-Activity Relationships in Toxicity

Structure-activity relationships (SARs) are crucial for predicting the toxicity of chemicals like this compound based on their molecular structure. For halogenated anilines, SAR studies have revealed that the toxicity is dependent on the type, number, and position of the halogen atoms on the benzene (B151609) ring. nih.govcapes.gov.br

Generally, the toxicity of narcotic chemicals can be predicted by their hydrophobicity (log Kow). nih.gov However, for polar narcotics like many anilines, this relationship is more complex, and other molecular properties must be considered. doi.org The pattern of halogen substitution significantly influences biotransformation pathways, which in turn affects toxicity. wur.nlnih.gov For instance, the regioselectivity of hydroxylation and the potential for bioactivation to reactive metabolites are determined by the substituent pattern. wur.nl

Studies on the hemolytic potential of halogenated phenylhydroxylamines (metabolites of anilines) showed that toxicity varied with the halogen, with para-iodo-phenylhydroxylamine being twice as toxic as para-fluoro-phenylhydroxylamine in causing the destruction of red blood cells in rats. begellhouse.com This highlights a clear relationship between the chemical structure and a specific toxic endpoint. Mechanistic studies have linked these hemotoxic effects to the formation of methemoglobin and the depletion of glutathione. srce.hrnih.gov The substitution pattern also influences the formation of disinfection byproducts during water treatment processes, with anilines being potential precursors to toxic haloacetonitriles. acs.org

Environmental Monitoring and Risk Assessment

The persistence and potential toxicity of halogenated anilines necessitate their monitoring in the environment to perform accurate risk assessments. ekb.eg These compounds can enter the environment through industrial waste or as degradation products of pesticides like phenylurea herbicides. oup.comasm.org

Due to their persistence, halogenated anilines can be detected in various environmental compartments. ekb.egmdpi.com For example, non-targeted screening of waters in Lake Ontario using polyethylene (B3416737) passive samplers identified the presence of pentachloroaniline, among other halogenated organic contaminants. nih.gov The detection of these compounds far from their source highlights their potential for long-range transport. mdpi.com

Analytical methods, such as high-performance liquid chromatography (HPLC) with electrochemical or UV detection, have been developed for the sensitive detection of halogenated anilines and their metabolites in environmental samples without the need for derivatization. oup.com The environmental risk assessment for these compounds is crucial for developing regulations to protect aquatic ecosystems and water resources. nih.govmdpi.com However, some chloroanilines are not currently included in regulatory watch lists despite available data on their aquatic ecotoxicity, which raises concerns. nih.govmdpi.com The study of their adsorption behavior on soil is also important for understanding their transport and distribution, which are key inputs for risk assessment models. nih.gov

| Aspect | Finding/Method | Relevance | Reference |

|---|---|---|---|